Atr-IN-17: A Technical Guide to its Function and Mechanism of Action
Atr-IN-17: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Atr-IN-17, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. It explores the fundamental role of ATR in the DNA Damage Response (DDR), the mechanism by which Atr-IN-17 disrupts this pathway, and the experimental methodologies used to characterize its activity.
Introduction: The Central Role of ATR in Genome Integrity
The ATR protein kinase is a critical regulator of genomic stability and a master conductor of the cellular response to DNA damage and replication stress.[1][2][3] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, ATR is activated by the presence of single-stranded DNA (ssDNA), a common intermediate that forms at stalled replication forks or during the processing of other DNA lesions.[1][4]
Upon activation, ATR orchestrates a complex signaling network that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[3][5] This response is crucial for preventing the propagation of genetic errors. Many cancer cells exhibit high levels of replication stress and often have defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival.[2][6] This dependency creates a therapeutic window for inhibitors that can selectively target these vulnerabilities.[6]
Atr-IN-17: A Potent and Selective ATR Kinase Inhibitor
Atr-IN-17 (also known as compound 88) is a potent and selective small molecule inhibitor of the ATR kinase.[7] By directly targeting the kinase activity of ATR, Atr-IN-17 effectively abrogates the downstream signaling cascade, making it a valuable tool for cancer research and a promising candidate for therapeutic development.
Mechanism of Action: Abrogating the DNA Damage Checkpoint
The primary function of Atr-IN-17 is to inhibit the catalytic activity of ATR, thereby preventing the phosphorylation of its numerous downstream substrates. The most well-characterized of these is the checkpoint kinase Chk1.[6][8][9]
The Canonical ATR Signaling Pathway:
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Sensing Damage: Replication stress or DNA damage generates regions of ssDNA, which are coated by Replication Protein A (RPA).[4][5]
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ATR Recruitment and Activation: The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites.[1][5][9] Full activation of ATR's kinase activity requires other proteins, including the 9-1-1 checkpoint clamp and TopBP1, which directly stimulates the ATR-ATRIP complex.[9][10][11]
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Signal Transduction: Activated ATR phosphorylates hundreds of substrates, a key one being Chk1 at serine 345.[8][9]
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Cell Cycle Arrest: Phosphorylated Chk1 is released from chromatin and, in turn, phosphorylates and inactivates CDC25 phosphatases.[11] This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[8][11]
Inhibition by Atr-IN-17: Atr-IN-17 competitively binds to the ATP-binding pocket of ATR, preventing it from phosphorylating its targets. This action disrupts the signaling cascade at its apex. By blocking Chk1 phosphorylation, Atr-IN-17 overrides the DNA damage-induced cell cycle checkpoint.[6] Consequently, cells with damaged DNA are unable to arrest their progression through the cell cycle. They are forced to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[2][8] This mechanism is particularly effective in cancer cells with high intrinsic replication stress or defects in other checkpoint pathways (e.g., ATM or p53 deficiency), an approach known as synthetic lethality.[3][8]
Caption: The canonical ATR signaling pathway initiated by DNA damage.
Caption: Mechanism of Atr-IN-17 action, leading to checkpoint abrogation.
Quantitative Data
The potency of Atr-IN-17 has been quantified through cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the effectiveness of an inhibitor.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Atr-IN-17 | Cell Viability | LoVo (human colon cancer) | 1 nM | [7] |
Key Experimental Protocols
Characterizing the function of an ATR inhibitor like Atr-IN-17 involves a series of standard biochemical and cell-based assays. While detailed, step-by-step protocols are specific to individual laboratories, the conceptual framework for these experiments is outlined below.
This is the most direct method to confirm that Atr-IN-17 inhibits ATR kinase activity within the cell. The protocol measures the phosphorylation of downstream ATR targets, such as Chk1.
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Objective: To assess the dose-dependent inhibition of DNA damage-induced Chk1 phosphorylation by Atr-IN-17.
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Methodology:
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Cell Culture: Plate cancer cells (e.g., HCT116, LoVo) and allow them to adhere.
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Pre-treatment: Treat cells with a range of Atr-IN-17 concentrations for a specified period (e.g., 1-2 hours).
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Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., Hydroxyurea, UV radiation, or Camptothecin) to activate the ATR pathway. A vehicle-treated control group is also included.
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Lysis: Harvest the cells and prepare whole-cell lysates.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (p-Chk1 S345) and total Chk1. An antibody for a loading control (e.g., GAPDH or β-actin) is also used.
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Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Expected Outcome: In cells treated with a DNA damaging agent, a strong p-Chk1 signal should be present. This signal should decrease in a dose-dependent manner with increasing concentrations of Atr-IN-17, while total Chk1 levels remain unchanged.
Caption: Workflow for a Western Blot to assess ATR target engagement.
These assays quantify the cytotoxic or cytostatic effects of Atr-IN-17 on cancer cell lines.
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Objective: To determine the IC50 value of Atr-IN-17.
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Methodology:
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Cell Plating: Seed cells in 96-well plates at a low density.
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Treatment: Treat cells with a serial dilution of Atr-IN-17.
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Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for effects on proliferation to manifest.
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Quantification: Measure cell viability using a reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo) that measures ATP content.
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Expected Outcome: A dose-response curve is generated, from which the IC50 value—the concentration of Atr-IN-17 that inhibits cell proliferation by 50%—can be calculated.[7]
This technique is used to visualize the cellular consequences of ATR inhibition, such as the accumulation of unrepaired DNA damage.
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Objective: To determine if treatment with Atr-IN-17 in combination with a DNA damaging agent leads to an increase in DNA double-strand breaks, marked by γH2AX foci.
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Methodology:
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Cell Culture: Grow cells on coverslips.
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Treatment: Treat cells with Atr-IN-17, a DNA damaging agent, or a combination of both.
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Fixation and Permeabilization: Fix the cells and permeabilize their membranes.
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Staining: Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX) and a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
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Imaging: Visualize the cells using fluorescence microscopy.
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Expected Outcome: ATR inhibition prevents the repair of damage induced by replication stress, leading to the collapse of replication forks and the formation of DNA double-strand breaks. This results in a significant increase in the number and intensity of γH2AX foci per nucleus in the combination treatment group compared to either agent alone.
Conclusion
Atr-IN-17 is a potent inhibitor of the ATR kinase, a central component of the DNA damage response pathway. Its mechanism of action involves the direct inhibition of ATR's catalytic activity, leading to the abrogation of the G2/M checkpoint. This forces cancer cells, which are highly reliant on this checkpoint for survival amidst high replication stress, into premature and lethal mitosis. The functional characterization of Atr-IN-17 relies on a suite of established experimental protocols designed to confirm target engagement and quantify its potent anti-proliferative effects. As such, Atr-IN-17 serves as a powerful tool for investigating DDR pathways and represents a promising strategy in the development of targeted cancer therapies.
References
- 1. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 4. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of ATR-ATRIP, Rad17, and 9-1-1 complexes to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Modes of ATR Activation Orchestrated by Rad17 and Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
